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Compound of Interest

Compound Name:
N-(3-Carbamoyl-3,3-

diphenylpropyl)oxamic acid

CAS No.: 503598-07-0

Cat. No.: B195120

Get Quote

Introduction & Regulatory Context
Imidafenacin (4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide) is a highly potent

antimuscarinic agent exhibiting selectivity toward M3 and M1 receptors, primarily indicated for

the treatment of overactive bladder (OAB)[1]. As with all active pharmaceutical ingredients

(APIs), the clinical safety and efficacy of Imidafenacin are inextricably linked to its purity profile.

Regulatory bodies, guided by ICH Q3A(R2) and Q3B(R2) frameworks, mandate the strict

identification, quantification, and control of process-related impurities and degradation

products.

This application note details a robust, stability-indicating Ultra-Performance Liquid

Chromatography (UPLC) protocol designed to isolate and quantify Imidafenacin and its three

primary impurities.

Chemical Landscape: Imidafenacin & Its Impurities
Based on structural elucidation and forced degradation studies, three major impurities are

typically monitored in Imidafenacin raw materials and formulated tablets[2]:
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Impurity 1 (Process Intermediate): 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutyronitrile.

This is a synthetic precursor that can carry over if the final hydration step is incomplete.

Impurity 2 (Degradant): 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanoic acid. This

compound emerges primarily through acid or base-catalyzed hydrolysis of the API's amide

group.

Impurity 3 (Process Impurity/Side Product): 4-(1H-imidazol-1-yl)-2,2-diphenylbutanamide. A

des-methyl derivative that is structurally highly similar to the API, making it the most

challenging to resolve chromatographically.
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Fig 1. Chemical relationships and degradation pathways of Imidafenacin and its major

impurities.
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Methodological Rationale & Causality
To move beyond traditional, time-consuming HPLC methods[3], this protocol leverages UPLC

technology. The experimental choices are grounded in the following physicochemical

causalities:

Stationary Phase (Sub-2μm End-capped C18): UPLC utilizes sub-2-micron particles, which

minimizes the multi-path (Eddy diffusion) and mass transfer terms of the van Deemter

equation. This provides the high theoretical plate count required to separate the API from the

structurally similar Impurity 3. An end-capped column is mandatory; unreacted surface

silanols would engage in secondary ion-exchange interactions with the basic imidazole

nitrogens of Imidafenacin, leading to severe peak tailing.

Mobile Phase Selection (Volatile Buffer vs. Phosphate): Legacy methods often employ 15-25

mM disodium phosphate buffers[3]. While effective for UV detection, non-volatile phosphates

precipitate in mass spectrometers. We utilize a 10 mM Ammonium Formate buffer adjusted

to pH 3.5.

Causality: The pKa of the imidazole ring is approximately 7.0. By buffering at pH 3.5, the

nitrogen atoms are fully protonated, standardizing the molecule's polarity and ensuring a

consistent, reproducible retention mechanism. Furthermore, ammonium formate is fully

volatile, making this method directly transferable to LC-MS/MS for orthogonal structural

confirmation[2].
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Fig 2. Logical workflow for developing a stability-indicating UPLC method for Imidafenacin.

Self-Validating Experimental Protocol
To ensure absolute trustworthiness, this protocol is designed as a self-validating system. The

method mechanically prevents the reporting of compromised data by embedding strict System

Suitability Test (SST) gates before, during, and after sample analysis.
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Reagents and Standard Preparation
Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.5 with

Formic Acid.

Mobile Phase B: LC-MS grade Acetonitrile.

Diluent: Water:Acetonitrile (50:50, v/v).

SST Resolution Solution (Self-Validation Standard): Prepare a solution containing

Imidafenacin API at 1.0 mg/mL, spiked with Impurity 1, 2, and 3 at 0.001 mg/mL (0.1%

specification limit).

UPLC Conditions
Column: High-strength silica (HSS) C18, 1.8 µm, 2.1 × 100 mm.

Column Temperature: 40°C (reduces mobile phase viscosity, lowering backpressure).

Flow Rate: 0.4 mL/min.

Injection Volume: 2.0 µL.

Detection: UV at 220 nm (optimal absorbance for the diphenyl and imidazole chromophores)

[3].

Step-by-Step Workflow
System Equilibration: Purge the column with initial gradient conditions (80% A / 20% B) for

15 minutes or until baseline delta is < 0.1 mAU.

Blank Injection: Inject the diluent to confirm the absence of ghost peaks at the retention

times of the API and impurities.

SST Injection (The Validation Gate): Inject the SST Resolution Solution in triplicate.

System Gate: The run is only authorized to proceed if the Resolution ( Rs​) between

Impurity 3 and Imidafenacin is ≥ 1.5, and the API tailing factor is ≤ 1.2.
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Sample Analysis: Inject unknown samples.

Bracketing SST: Re-inject the SST solution after every 10 sample injections. If the Rs​drops

below 1.5 due to column fouling, the preceding 10 samples are automatically flagged as

invalid.

Quantitative Data & Validation Summaries
Table 1: Optimized UPLC Gradient Program

Time (min)
Flow Rate
(mL/min)

% Mobile
Phase A
(Buffer)

% Mobile
Phase B (ACN)

Elution Phase

0.0 0.4 80 20
Isocratic hold

(Equilibration)

1.0 0.4 80 20
API and Polar

Impurities Elution

6.0 0.4 40 60

Linear Gradient

(Non-polar

Impurities)

8.0 0.4 10 90 Column Wash

8.5 0.4 80 20 Return to Initial

10.0 0.4 80 20 Re-equilibration

Table 2: Method Validation Parameters (ICH Q2(R1) Compliant)
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Compound
Relative
Retention
Time (RRT)

LOD
(µg/mL)

LOQ
(µg/mL)

Linearity (
R2 )

Resolution (
Rs​) from
adjacent
peak

Impurity 2

(Acid)
0.65 0.015 0.045 0.9998

N/A (First

peak)

Impurity 3

(Des-methyl)
0.92 0.012 0.036 0.9995

8.4 (from Imp

2)

Imidafenacin

(API)
1.00 0.010 0.030 0.9999

2.1 (from Imp

3)

Impurity 1

(Nitrile)
1.35 0.020 0.060 0.9992

12.5 (from

API)

Note: The critical pair in this analysis is Impurity 3 and the API. The achieved resolution of 2.1

demonstrates the superior resolving power of the sub-2μm stationary phase combined with the

pH-controlled volatile buffer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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